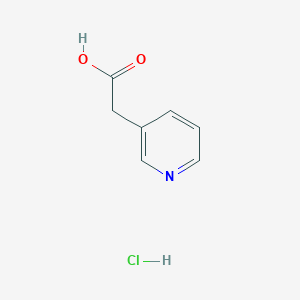
3-Pyridylacetic acid hydrochloride
概要
説明
3-Pyridylacetic acid hydrochloride, also known as 3-Pyridineacetic acid hydrochloride, is a chemical compound with the molecular formula C7H7NO2 · HCl . It has a molecular weight of 173.60 . It is a metabolite of Nicotine and is used as an antilipemic .
Molecular Structure Analysis
The molecular structure of 3-Pyridylacetic acid hydrochloride can be represented by the InChI key XVCCOEWNFXXUEV-UHFFFAOYSA-N . The SMILES representation is [O-]C(=O)CC1=CC=CN=C1 .
科学的研究の応用
- Calibration Standards : It serves as a calibration standard in analytical instruments used for drug testing .
Pharmaceuticals and Drug Development
Clinical Diagnostics
Safety and Hazards
3-Pyridylacetic acid hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .
作用機序
Target of Action
3-Pyridylacetic acid hydrochloride is a higher homologue of nicotinic acid, a breakdown product of nicotine and other tobacco alkaloids . It is also a metabolite of Nicotine
Mode of Action
It is known to be a strong acid, reactive with amines/alcohols/acids, and an organic catalyst .
Biochemical Pathways
3-Pyridylacetic acid hydrochloride is part of the nicotine degradation pathway . It is formed from 4-(3-pyridyl)-butanoate
Pharmacokinetics
It is known that the compound is a strong acid, which may influence its absorption and distribution within the body .
Result of Action
3-Pyridylacetic acid hydrochloride is used for the treatment of skeletal disorders as it inhibits osteoclast-mediated bone resorption and modulates bone metabolism
Action Environment
It is known that the compound is hygroscopic , which means it absorbs moisture from the environment, potentially affecting its stability.
特性
IUPAC Name |
2-pyridin-3-ylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCCOEWNFXXUEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6419-36-9 | |
| Record name | 3-Pyridineacetic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6419-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridineacetic acid, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006419369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-pyridylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of 3-Pyridylacetic acid hydrochloride in chemical synthesis?
A1: 3-Pyridylacetic acid hydrochloride serves as a valuable building block in organic synthesis, particularly for pharmaceuticals. For instance, it's a key intermediate in the synthesis of Risedronate sodium, a drug used to treat osteoporosis. [] The compound's structure, featuring both a pyridine ring and a carboxylic acid group, allows for diverse chemical modifications, making it suitable for developing various pharmaceutical compounds.
Q2: Are there alternative synthesis routes for 3-Pyridylacetic acid hydrochloride, and what are their advantages?
A2: Yes, besides traditional methods, researchers have developed novel synthetic approaches. One such method uses the chlorination side product of 3-methylpyridine, 2-chloro-3-methylpyridine, as the starting material. [] This method offers an advantage by utilizing a readily available side product, potentially reducing waste and production costs. Another approach utilizes 3-vinylpyridine as the starting material in a two-step reaction. [] This process boasts high yields (above 86%) and operational simplicity, highlighting its efficiency for 3-Pyridylacetic acid hydrochloride production.
Q3: How does 3-Pyridylacetic acid hydrochloride interact with metal ions, and what are the structural features of these interactions?
A3: 3-Pyridylacetic acid, in its deprotonated form, acts as a flexible ligand, coordinating with metal ions through its nitrogen atom on the pyridine ring and oxygen atoms from the carboxylate group. Studies show that it can form coordination polymers with various metal ions. For instance, with Cadmium(II), it forms a two-dimensional layered structure where the Cadmium ion is octahedrally coordinated. [] Similarly, it creates a three-dimensional framework with Manganese(II) through a network of coordination bonds and hydrogen bonding interactions. [] In the case of Copper(II), the interaction leads to a two-dimensional sheet-like structure further connected by hydrogen bonds, forming a three-dimensional framework. [] These examples illustrate the versatility of 3-Pyridylacetic acid hydrochloride in constructing diverse metal-organic frameworks.
Q4: What analytical techniques are commonly employed for the characterization of 3-Pyridylacetic acid hydrochloride?
A4: Various analytical techniques are used to characterize 3-Pyridylacetic acid hydrochloride, confirming its identity and purity. These include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



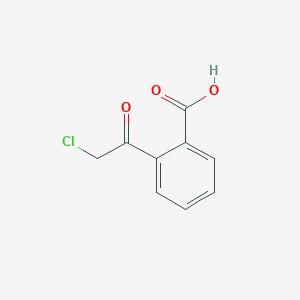


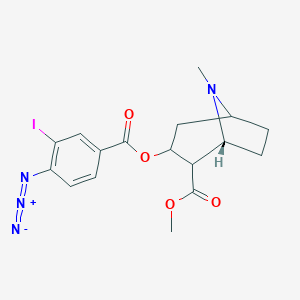


![(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B139121.png)


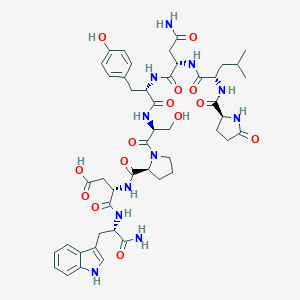
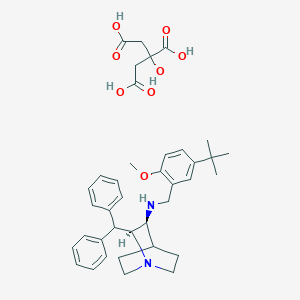
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B139132.png)

